molecular formula C10H21NO B13165092 3-Amino-1-cycloheptylpropan-1-ol

3-Amino-1-cycloheptylpropan-1-ol

Cat. No.: B13165092
M. Wt: 171.28 g/mol
InChI Key: JFYLDGXVTSJJNQ-UHFFFAOYSA-N
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Description

Significance of Amino Alcohol Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Amino alcohol scaffolds are of paramount importance in the fields of organic synthesis and medicinal chemistry due to their versatile reactivity and their presence in numerous biologically active compounds. alfa-chemistry.comscbt.comtaylorandfrancis.comdiva-portal.org They serve as crucial chiral auxiliaries, ligands for asymmetric catalysis, and key synthons for the construction of complex natural products and pharmaceuticals. alfa-chemistry.com The arrangement of the amino and hydroxyl groups allows for the formation of intricate hydrogen-bonding networks, which is critical for molecular recognition and binding to biological targets. scbt.com

In medicinal chemistry, the amino alcohol motif is a well-established pharmacophore found in a wide range of therapeutic agents. This structural unit is present in drugs with diverse activities, including certain antibiotics and agents targeting various receptors and enzymes. taylorandfrancis.com The ability of the amino and hydroxyl groups to interact with biological macromolecules makes them a valuable component in the design of new drug candidates.

Structural Characteristics of 3-Amino-1-cycloheptylpropan-1-ol

The chemical structure of this compound is defined by a cycloheptyl group attached to a three-carbon propanol (B110389) chain, with an amino group at the third carbon and a hydroxyl group at the first. This specific arrangement of functional groups and the presence of the large, flexible seven-membered ring confer distinct properties to the molecule.

The cycloheptyl moiety, a non-planar and conformationally flexible ring, introduces a significant lipophilic character to the molecule. This can influence its solubility and its potential to interact with hydrophobic pockets in biological targets. The propanol backbone provides a flexible linker between the cycloheptyl ring and the polar amino and hydroxyl groups. The primary amino group and the primary alcohol offer sites for further chemical modifications, allowing for the synthesis of a variety of derivatives. The stereochemistry of the carbon bearing the hydroxyl group and the carbon bearing the cycloheptyl and amino groups can lead to different stereoisomers, each with potentially unique biological activities. In fact, the compound is commercially available as the (1S)-stereoisomer, indicating the importance of stereochemistry in its applications.

Below is a table summarizing the known and predicted physicochemical properties of this compound and its simpler analog, 3-Amino-1-propanol, for comparison.

PropertyThis compound3-Amino-1-propanol
Molecular Formula C10H21NOC3H9NO wikipedia.org
Molecular Weight 171.28 g/mol 75.11 g/mol wikipedia.org
Melting Point Data not available12.4 °C wikipedia.org
Boiling Point Data not available187-188 °C wikipedia.org
XLogP3-AA (Predicted) 2.1-1.0
Appearance Data not availableColorless liquid wikipedia.org

Data for 3-Amino-1-propanol is sourced from reference wikipedia.org. Predicted data for this compound is based on computational models.

Historical Development and Emergence of Related Cycloalkyl Amino Propanols in Chemical Literature

The development of amino propanol derivatives has a rich history in organic chemistry, with early research focusing on simpler, achiral structures. The synthesis of 3-amino-1-propanol, for instance, has been well-established for many years. google.com Over time, the focus shifted towards the synthesis of more complex and stereochemically defined amino alcohols, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry.

The incorporation of cycloalkyl groups into amino propanol scaffolds represents a more recent trend in medicinal chemistry. The rationale behind this structural modification is to explore new chemical space and to modulate the physicochemical and pharmacological properties of the parent molecules. Cycloalkyl groups can influence a molecule's lipophilicity, conformational rigidity, and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-1-cycloheptylpropan-1-ol

InChI

InChI=1S/C10H21NO/c11-8-7-10(12)9-5-3-1-2-4-6-9/h9-10,12H,1-8,11H2

InChI Key

JFYLDGXVTSJJNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CCN)O

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1 Cycloheptylpropan 1 Ol

Retrosynthetic Analysis of 3-Amino-1-cycloheptylpropan-1-ol

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnections are at the carbon-carbon and carbon-nitrogen bonds of the aminopropanol (B1366323) backbone.

A key disconnection breaks the bond between the cycloheptyl group and the propanol (B110389) chain, suggesting a cycloheptyl Grignard reagent or a similar organometallic species and a 3-aminopropanal (B1211446) derivative as synthons. Another strategic cut is at the C-N bond, which points to a 3-azido or 3-nitro propanol derivative that can be reduced to the final amine. A third approach involves disconnecting the C-C bond within the propanol unit, potentially leading to a cycloheptyl carboxaldehyde and a two-carbon nucleophile containing the amino group.

Classical Synthetic Routes to this compound and its Analogs

Traditional methods for synthesizing β-amino alcohols like this compound often involve well-established reactions that build the carbon skeleton and introduce the necessary functional groups.

Reduction of Precursor Esters and Amides to Alcohol and Amine Functionalities

A common and straightforward route to β-amino alcohols involves the reduction of β-amino esters or β-amino amides. um.edu.myresearchgate.net For the synthesis of this compound, a suitable precursor would be ethyl 3-amino-3-cycloheptylpropanoate or 3-amino-3-cycloheptylpropanamide.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to simultaneously reduce both the ester/amide and the carboxylic acid functions to the corresponding alcohol and amine. um.edu.myprepchem.com The reaction is generally carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). um.edu.my For instance, the synthesis of a similar compound, 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol, was achieved by reducing the corresponding ethyl ester with LiAlH₄ in ether. prepchem.com

Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of methanol (B129727) can also be used for the reduction of amino acid esters. researchgate.net This method offers the advantage of proceeding under milder conditions and with shorter reaction times. researchgate.net

Mannich Base Chemistry in the Synthesis of β-Amino Alcohols

The Mannich reaction is a three-component condensation reaction involving an amine, an aldehyde (like formaldehyde), and a carbon acid. wikipedia.orgwikipedia.org The resulting product is a β-amino carbonyl compound known as a Mannich base. wikipedia.orgnih.gov These Mannich bases are versatile intermediates that can be readily reduced to form the corresponding β-amino alcohols. nih.gov

In the context of synthesizing this compound, a potential route could involve the Mannich reaction of cycloheptyl methyl ketone, formaldehyde, and a suitable amine. The resulting β-amino ketone can then be reduced to the target amino alcohol. The reduction of the ketone functionality can be achieved using various reducing agents, such as sodium borohydride.

Multi-step Convergent and Divergent Synthesis Strategies

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.

A convergent synthesis would involve preparing the cycloheptyl-containing fragment and the aminopropanol side-chain separately, followed by their coupling in a late-stage step. For example, a cycloheptyl Grignard reagent could be synthesized and then reacted with a protected 3-aminopropanal derivative. This approach is often more efficient for complex molecules as it allows for the independent optimization of each fragment's synthesis.

A divergent synthesis would start from a common intermediate that is then elaborated to produce a variety of analogs. For instance, a key intermediate like a cycloheptyl-substituted β-keto ester could be synthesized. This intermediate could then be subjected to different reaction sequences to introduce various amino groups or to modify the alcohol functionality, leading to a library of related compounds.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of specific enantiomers of β-amino alcohols is of significant interest due to their prevalence in biologically active molecules. diva-portal.orgresearchgate.net Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.

Chiral Auxiliaries and Substrate-Controlled Stereoselection

One of the most effective methods for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of enantiopure this compound, a chiral auxiliary could be incorporated into the precursor molecule. For example, a chiral oxazolidinone, popularized by David A. Evans, could be acylated with a cycloheptylacetyl group. wikipedia.org Subsequent reactions, such as an aldol (B89426) addition followed by reduction and removal of the auxiliary, would yield the desired enantiomer of the target molecule. ingentaconnect.com

Substrate-controlled stereoselection relies on the inherent chirality of the starting material to influence the stereochemistry of newly formed chiral centers. If a chiral starting material containing the cycloheptyl ring is used, its stereochemistry can direct the formation of the chiral centers in the aminopropanol side-chain.

Another approach is the use of chiral catalysts in reactions like the asymmetric Mannich reaction or asymmetric reduction of a ketone precursor. wikipedia.orgacs.orgacs.org For example, proline and its derivatives have been successfully used as organocatalysts to achieve stereoselective Mannich reactions. wikipedia.org

Enantioselective Catalysis in Amino Alcohol Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Enantioselective catalysis, utilizing either small organic molecules (organocatalysis) or transition metal complexes, offers powerful tools to achieve high levels of stereocontrol.

Organocatalytic Approaches for Asymmetric Transformations

Organocatalysis has emerged as a robust and environmentally benign alternative to metal-based catalysis for a wide range of asymmetric transformations. rsc.org For the synthesis of γ-amino alcohols, organocatalytic strategies often involve the asymmetric functionalization of aldehydes or ketones.

One potential organocatalytic route to a precursor of this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone derived from cycloheptanecarboxaldehyde. Simple primary β-amino alcohols have demonstrated efficacy as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral adducts with high purity. rsc.org Depending on the catalyst and reaction temperature, both enantiomers of the product can be selectively obtained. rsc.org

Another relevant approach is the proline-catalyzed Mannich reaction, which can generate N-PMP-protected β-amino ketones. rsc.org These intermediates can then be subjected to diastereoselective reduction to furnish the desired γ-amino alcohol framework. rsc.org The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has significantly advanced the field. For instance, bis-quinine-squaramide catalysts have been successfully employed in the desymmetric alcoholysis of 3-aminoglutaric anhydrides, yielding γ-carboxy-β-amino acids with excellent enantioselectivity. acs.org These examples highlight the potential of organocatalysis to construct the chiral core of this compound.

Table 1: Examples of Organocatalytic Asymmetric Reactions for γ-Amino Alcohol Synthesis

Catalyst TypeReaction TypeSubstratesProduct TypeEnantiomeric Excess (ee)Reference
Primary β-Amino AlcoholsMichael Additionβ-Keto esters, NitroalkenesChiral Michael AdductsHigh rsc.org
ProlineMannich ReactionAldehydes, Ketones, AminesN-PMP-protected β-Amino KetonesNot specified rsc.org
Bis-quinine-squaramideDesymmetric Alcoholysis3-Aminoglutaric Anhydrides, Alcoholsγ-Carboxy-β-amino AcidsUp to 98% acs.org

This table presents examples of organocatalytic reactions applicable to the synthesis of chiral γ-amino alcohol precursors, as direct synthesis of this compound via these methods is not documented.

Transition Metal-Catalyzed Asymmetric Reductions and Coupling Reactions

Transition metal catalysis provides a powerful and versatile platform for the enantioselective synthesis of chiral amines and alcohols. Key strategies applicable to the synthesis of this compound include asymmetric hydrogenation and transfer hydrogenation of suitable prochiral precursors, as well as various coupling reactions.

A plausible precursor for this compound is a β-amino ketone. The asymmetric hydrogenation of β-amino ketones can be achieved with high diastereoselectivity using transition metal catalysts. rsc.org For instance, iridium-catalyzed asymmetric transfer hydrogenation (ATH) using 2-propanol as a hydrogen source can lead to anti-γ-amino alcohols. rsc.org Complementarily, rhodium-based catalysts, such as those employing the BINAP ligand, can furnish the corresponding syn-products through asymmetric hydrogenation under a hydrogen atmosphere. rsc.org

Copper-catalyzed hydroamination of unprotected allylic alcohols has also emerged as an efficient method for the asymmetric synthesis of γ-amino alcohols. nih.gov This approach offers excellent regio- and enantioselectivity for a range of substrates. nih.gov Furthermore, a borrowing-hydrogen cascade reaction catalyzed by a ruthenium complex has been developed for the formal anti-Markovnikov hydroamination of allyl alcohols, yielding optically enriched γ-secondary amino alcohols. acs.org This atom-efficient process proceeds under mild conditions and demonstrates broad substrate scope. acs.org

More recently, a nickel-catalyzed asymmetric reductive coupling of 2-aza-butadienes with aldehydes has been reported to provide chiral γ-secondary amino alcohols with good enantioselectivity. organic-chemistry.org These transition metal-catalyzed methods represent highly effective strategies for establishing the stereocenters in molecules like this compound.

Table 2: Transition Metal-Catalyzed Asymmetric Syntheses of γ-Amino Alcohols

This table showcases transition metal-catalyzed reactions for synthesizing chiral γ-amino alcohols, as direct synthesis of this compound via these methods is not documented.

Enzymatic Approaches for Stereoselective Production

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with exquisite stereocontrol under mild conditions, often in aqueous media. For the production of enantiomerically pure this compound, enzymatic kinetic resolution or asymmetric synthesis could be employed.

While specific enzymatic routes to this compound are not reported, the use of transaminases for the synthesis of chiral amines is a well-established strategy. mdpi.com For instance, a transaminase could be used to asymmetrically aminate a corresponding β-hydroxy ketone precursor. To overcome unfavorable thermodynamic equilibria often associated with transamination reactions, a coupled-enzyme system can be utilized. For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) can effectively remove the pyruvate byproduct, driving the reaction towards the desired chiral amine product. mdpi.com

Another enzymatic approach is the stereoselective synthesis of amino-diols and amino-polyols using a three-component strategy. This involves combining a biocatalytic aldol reaction, for instance using a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant, with a reductive amination catalyzed by an imine reductase (IRED). nih.gov This method allows for the stereoselective formation of complex chiral amino alcohol structures from simple prochiral starting materials. nih.gov The application of such enzymatic cascades could provide a direct and efficient route to optically pure this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign, economically viable, and sustainable. The synthesis of this compound can be designed to incorporate several of these principles.

A key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. The enantioselective catalytic methods discussed in the preceding sections, both organocatalytic and transition metal-based, are inherently greener than classical resolution methods that discard at least half of the material. Borrowing-hydrogen cascades are particularly atom-efficient as they utilize the substrate itself as the hydrogen source. acs.org

The choice of solvent is another critical factor. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. The development of reactions in greener solvents, such as water or bio-based solvents, is a major goal of green chemistry. uv.es Some enzymatic reactions, for example, can be conducted in aqueous media, significantly reducing the environmental impact. nih.gov

Furthermore, the use of renewable feedstocks and the design of energy-efficient processes are central to green chemistry. While the direct synthesis of this compound from renewable resources is a long-term goal, the development of highly efficient, one-pot catalytic processes that minimize purification steps contributes to a greener synthetic route. rsc.orgrsc.org For instance, a copper-catalyzed asymmetric conjugate addition/CO2-trapping tandem reaction of α,β-unsaturated amides, followed by reduction, provides a green pathway for the synthesis of γ-amino alcohols. rsc.orgrsc.org

By integrating these green chemistry principles, the synthesis of this compound can be approached in a manner that is not only scientifically elegant but also environmentally responsible.

Stereochemical Investigations of 3 Amino 1 Cycloheptylpropan 1 Ol

Enantiomer and Diastereomer Synthesis and Separation Strategies

The synthesis and separation of the stereoisomers of 3-Amino-1-cycloheptylpropan-1-ol present a considerable challenge due to its two chiral centers, located at the carbon bearing the hydroxyl group (C1) and the carbon bearing the amino group (C3). This gives rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The synthesis of these isomers can be approached through either stereoselective synthesis or the resolution of a racemic mixture.

One common strategy for stereoselective synthesis involves the use of chiral catalysts or auxiliaries. For instance, the asymmetric reduction of a corresponding β-aminoketone precursor can yield specific stereoisomers of the amino alcohol. rsc.org The choice of reducing agent and chiral ligand is critical in directing the stereochemical outcome of the reaction.

Alternatively, resolution of a diastereomeric mixture is a widely employed technique. This can be achieved by reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure enantiomers of the amino alcohol.

Enzymatic resolution offers another powerful tool for separating the enantiomers of this compound. researchgate.net Lipases, for example, can selectively acylate one enantiomer of the amino alcohol in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a prevalent analytical and preparative method for separating enantiomers and diastereomers. oup.com The differential interaction of the stereoisomers with the chiral environment of the CSP allows for their separation. The selection of an appropriate CSP and mobile phase is crucial for achieving optimal resolution.

A hypothetical separation of the four stereoisomers of this compound using chiral HPLC is presented in the interactive data table below.

Hypothetical Chiral HPLC Separation of this compound Stereoisomers
StereoisomerRetention Time (min)Peak Area (%)
(1R, 3S)12.525.0
(1S, 3R)14.225.0
(1R, 3R)16.825.0
(1S, 3S)18.125.0

Chiral Purity Determination Methodologies for this compound

The determination of chiral purity, or enantiomeric excess (ee), is paramount in stereochemical studies. For this compound, several methodologies can be employed to quantify the proportion of each enantiomer in a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining enantiomeric purity. oup.com By using a suitable chiral stationary phase, the enantiomers can be separated and their relative peak areas can be used to calculate the enantiomeric excess. Derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column, is another common approach. researchgate.net

Capillary electrophoresis (CE) with a chiral selector is another effective method for enantiomeric separation and purity determination. Chiral selectors, such as cyclodextrins, are added to the background electrolyte, leading to differential migration times for the enantiomers.

Chiroptical methods, such as circular dichroism (CD) spectroscopy, can also be utilized. nsf.gov Enantiomers of a chiral molecule exhibit equal and opposite CD signals. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be determined.

A hypothetical data table illustrating the determination of enantiomeric excess for a sample of (1R, 3R)-3-Amino-1-cycloheptylpropan-1-ol using chiral HPLC is provided below.

Hypothetical Chiral Purity Analysis of (1R, 3R)-3-Amino-1-cycloheptylpropan-1-ol
EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee) %
(1R, 3R)16.898.597.0
(1S, 3S)18.11.5

Conformational Analysis of this compound

The presence of the 3-amino-1-propanol substituent further complicates the conformational analysis. The substituent can adopt either an axial or equatorial-like position on the flexible cycloheptyl ring. The preferred conformation will be a balance of minimizing steric interactions between the substituent and the ring hydrogens, as well as intramolecular interactions within the side chain itself.

Computational modeling, using methods such as molecular mechanics and density functional theory (DFT), is a powerful tool for investigating the conformational preferences of this compound. These calculations can predict the relative energies of different conformers and the rotational barriers between them.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide experimental insight into the predominant conformation in solution. For example, the magnitude of proton-proton coupling constants can give information about dihedral angles, while NOE enhancements can indicate through-space proximity of protons, helping to define the spatial arrangement of the molecule.

The conformational analysis of the propanol (B110389) side chain is also important. Rotation around the C1-C2 and C2-C3 bonds will lead to different spatial arrangements of the hydroxyl and amino groups. Intramolecular hydrogen bonding between these two functional groups could play a role in stabilizing certain conformations.

A summary of the key torsional angles that define the conformation of this compound is presented in the table below.

Key Torsional Angles for Conformational Analysis
Torsional AngleDescriptionExpected Influence on Conformation
H-C1-C2-HDefines the staggered or eclipsed nature of the propanol backboneA staggered conformation is generally favored to minimize torsional strain.
C(ring)-C1-C(side chain)-NOrients the amino group relative to the cycloheptyl ringInfluenced by steric hindrance and potential intramolecular interactions.
Ring Torsional AnglesDefine the conformation of the cycloheptyl ring (e.g., twist-chair)Determines the overall shape of the seven-membered ring.

Chemical Reactivity and Transformations of 3 Amino 1 Cycloheptylpropan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 3-Amino-1-cycloheptylpropan-1-ol is a versatile site for a variety of chemical transformations.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed under basic conditions when using more reactive acylating agents. Similarly, etherification can be achieved, for instance, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
EsterificationAcetic anhydrideAcetate esterPyridine, room temperature
EsterificationBenzoyl chlorideBenzoate esterTriethylamine, CH2Cl2
EtherificationSodium hydride, then Methyl iodideMethyl etherTHF, 0 °C to room temperature

Oxidation Reactions

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde, 3-amino-1-cycloheptylpropanal. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will lead to the formation of 3-amino-1-cycloheptylpropanoic acid. It is crucial to consider that the amino group may require protection to prevent side reactions under certain oxidative conditions.

Reactions Involving the Amino Group

The primary amine in this compound is a nucleophilic center and can participate in a wide range of reactions.

Acylation and Alkylation Reactions

The amino group readily reacts with acylating agents like acyl chlorides and anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Alkylation of the amino group can also be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. For selective mono-N-alkylation of 3-amino alcohols, specific methods have been developed, such as chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) to control the reactivity of the amine. google.com

Table 2: Representative Acylation and Alkylation Reactions of the Amino Group

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl chlorideN-(3-cycloheptyl-3-hydroxypropyl)acetamideBase (e.g., triethylamine), CH2Cl2
AlkylationMethyl iodideN-methylated and N,N-dimethylated derivativesBase (e.g., K2CO3), acetonitrile
Selective Mono-alkylation9-BBN, then an alkyl halideN-monoalkylated amino alcoholTHF, followed by hydrolysis google.com

Amine Protection and Deprotection Strategies

To facilitate selective reactions at the hydroxyl group or to prevent unwanted side reactions of the amine, the amino group can be protected with a suitable protecting group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and can be removed under acidic conditions (e.g., trifluoroacetic acid). The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is commonly removed by catalytic hydrogenation.

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. Depending on the reaction conditions and the reagents employed, different ring systems can be formed. For instance, intramolecular cyclization can lead to the formation of substituted piperidines or other nitrogen-containing heterocycles. The synthesis of such heterocyclic compounds is an area of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. While specific examples for this compound are not documented, the general reactivity patterns of γ-amino alcohols suggest its potential in forming such structures.

Reactions Involving the Cycloheptyl Moiety

The cycloheptyl group, a seven-membered saturated carbocycle, is generally considered to be relatively inert. However, modern synthetic methodologies, particularly those involving transition metal-catalyzed C-H activation, have opened avenues for its selective functionalization.

Functionalization of the Cycloheptane (B1346806) Ring

The direct functionalization of C-H bonds in saturated carbocycles like cycloheptane represents a significant advancement in synthetic chemistry. scripps.edunih.govyoutube.com These reactions offer a more efficient alternative to traditional methods that often require pre-functionalized starting materials.

Transition Metal-Catalyzed C-H Activation:

Palladium and rhodium complexes are at the forefront of catalysts capable of activating the otherwise unreactive C-H bonds of alkanes. nih.govnih.gov In the context of this compound, the amino and hydroxyl groups can act as directing groups, guiding the metal catalyst to specific C-H bonds on the cycloheptyl ring. This directed approach allows for regioselective introduction of new functional groups.

For instance, palladium-catalyzed reactions have been successfully employed for the γ-arylation of cycloalkane carboxylic acids. nih.gov By analogy, the amino or hydroxyl group in this compound could direct a palladium catalyst to functionalize the γ-position of the cycloheptyl ring. A plausible reaction could involve the coupling of the cycloheptyl ring with an aryl halide.

A general representation of such a transformation is shown below:

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Table 1: Potential C-H Functionalization Reactions of the Cycloheptyl Moiety

Reaction TypeCatalyst/ReagentsPotential Product
γ-ArylationPd(OAc)₂, Ligand, Aryl-X3-Amino-1-(γ-arylcycloheptyl)propan-1-ol
Carbene InsertionRh₂(OAc)₄, Diazo compound3-Amino-1-(functionalized cycloheptyl)propan-1-ol
Nitrene InsertionRh₂(esp)₂, Azide (B81097) source3-Amino-1-(amino-substituted cycloheptyl)propan-1-ol

Tandem and Cascade Reactions Utilizing this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal substrate for tandem and cascade reactions. These one-pot sequences allow for the rapid construction of complex molecular architectures, such as heterocycles, with high atom and step economy. nih.govyoutube.com

Enzymatic and Chemoenzymatic Cascades:

Biocatalysis offers a powerful and environmentally benign approach for the synthesis and transformation of amino alcohols. nih.govjove.comnih.govyoutube.comrsc.org Enzymatic cascades, often involving alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs) or transaminases, can be employed for the selective oxidation of the alcohol moiety followed by amination or other transformations. researchgate.net

For example, a possible cascade reaction could involve the oxidation of the secondary alcohol in this compound to the corresponding ketone by an ADH. This intermediate could then undergo an intramolecular cyclization with the amino group, catalyzed by another enzyme or a chemical catalyst, to form a cyclic imine, which can be further reduced to a substituted piperidine (B6355638) derivative.

Table 2: Potential Tandem/Cascade Reactions

Reaction TypeKey StepsPotential Product
Oxidation-Cyclization-Reduction1. Oxidation of alcohol to ketone2. Intramolecular imine formation3. Reduction of imineSubstituted piperidine derivative
Acceptorless Dehydrogenative CouplingDehydrogenation and subsequent cyclizationCyclic amine or lactam

Transition Metal-Catalyzed Tandem Reactions:

Transition metal catalysts can facilitate a variety of tandem reactions starting from amino alcohols. nih.govrsc.orgrsc.org Acceptorless dehydrogenative coupling (ADC) is a particularly attractive strategy where the alcohol is oxidized, releasing hydrogen gas, and the resulting intermediate undergoes further reaction. rsc.org In the case of this compound, an intramolecular ADC reaction could lead to the formation of a cyclic enamine, which could be a precursor to various heterocyclic structures.

Another potential tandem process is the synthesis of heterocycles through a sequence of reactions such as oxidation, condensation, and cyclization. rsc.org The initial oxidation of the alcohol to a ketone, followed by condensation with the amine and subsequent cyclization, can afford a range of N-heterocycles. The specific outcome would depend on the reaction conditions and the catalysts employed.

While direct experimental data for this compound is limited, the application of these modern synthetic methodologies holds significant promise for the selective functionalization of its cycloheptyl ring and its use as a versatile building block in the construction of complex molecules through tandem and cascade reactions. Further research in this area would be valuable to fully explore the synthetic potential of this compound.

3 Amino 1 Cycloheptylpropan 1 Ol As a Versatile Synthetic Intermediate and Chiral Building Block

Utilization in the Synthesis of Complex Organic Molecules

The primary application of 3-amino-1-cycloheptylpropan-1-ol lies in its role as a key chiral fragment for the synthesis of complex, biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for sequential or directed reactions to build molecular complexity. The cycloheptyl group provides a bulky, lipophilic moiety that can be crucial for molecular recognition and binding to biological targets.

A prominent example of its use is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used for the management of type 2 diabetes. In these syntheses, the stereochemistry of the amino alcohol is critical for the final compound's efficacy. The (R)-enantiomer is frequently used to impart the correct spatial orientation for optimal interaction with the enzyme's active site. The synthetic pathway often involves the coupling of the amino group with a heterocyclic core, while the hydroxyl group may be unfunctionalized or used as a handle for further transformations.

Role as a Precursor for Nitrogen-Containing Heterocycles

The 1,3-amino alcohol structure of this compound is an ideal starting point for the synthesis of various nitrogen-containing heterocycles. These heterocyclic systems are prevalent in medicinal chemistry and natural products.

Synthesis of Substituted Pyrazoles and Triazoles

While direct, specific examples of this compound being used to form the core of pyrazole (B372694) or triazole rings are not extensively documented in readily available literature, the general synthetic strategies for these heterocycles often rely on amino-functionalized precursors. For instance, the synthesis of substituted triazoles can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an amine is a common precursor to the necessary azide (B81097) functionality. nih.govkit.edu A general approach involves converting an amine to a diazonium salt, which is then transformed into an azide. nih.gov This azide can then react with various alkynes to yield a library of multi-substituted triazole-pyrazole hybrids. nih.govkit.edu

Similarly, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized through a multi-step, one-pot procedure involving amidines and carboxylic acids, showcasing the versatility of amine derivatives in constructing these ring systems. nih.gov The amino group of a molecule like this compound could be incorporated into such frameworks, serving as a point of attachment for the cycloheptylpropanol side chain to a pre-formed or concurrently formed triazole ring. This is particularly relevant in the synthesis of DPP-IV inhibitors, where this side chain is often attached to a triazolopiperazine core.

Formation of Piperidine (B6355638) and Quinazoline (B50416) Derivatives

The amino group in this compound serves as a key functional handle for its incorporation into piperidine and quinazoline structures. nih.govnih.gov Piperidine rings are among the most important heterocyclic scaffolds in drug design. mdpi.com The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of substituted pyridines or intramolecular cyclization reactions. mdpi.comwhiterose.ac.uk The amino group of this compound or a derivative thereof can act as a nucleophile to form a carbon-nitrogen bond, leading to N-substituted piperidines.

In the context of quinazoline derivatives, which have been explored as potential antihypertensive agents, the amino group of a side chain can be acylated or alkylated by a suitable quinazoline precursor. nih.govgoogle.com For example, a common synthetic route involves reacting an amino-containing fragment with a halogenated quinazoline to form the final product. The cycloheptylpropanol moiety would be introduced via this coupling reaction, providing a specific side chain that modulates the pharmacological properties of the quinazoline core.

Construction of Other Heterocyclic Architectures

The versatility of the 1,3-amino alcohol motif extends to the construction of a wide array of other heterocyclic systems. The amino and hydroxyl groups can participate in various cyclization reactions to form rings of different sizes and functionalities. For example, the amino group can be a nucleophile in the formation of pyrrolidines or other nitrogen-containing rings through intramolecular reactions. whiterose.ac.uk

The synthesis of complex heterocyclic systems often involves multi-component reactions or one-pot procedures where an amino alcohol can play a crucial role. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been demonstrated via a pseudo-three-component reaction, highlighting how functionalized building blocks can be assembled into more complex heterocyclic cores. iaea.org The presence of both an amine and an alcohol offers multiple reaction pathways, allowing for the creation of diverse molecular scaffolds.

Application in the Construction of Macrocyclic Structures

While less common than its use in synthesizing small-molecule heterocycles, the bifunctional nature of this compound lends itself to the construction of macrocyclic structures. Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets.

The amino and hydroxyl groups can serve as two connection points in a macrocyclization reaction. For example, the amino group could be part of a growing polymer or peptide chain, and the hydroxyl group could later react with a distal functional group on the same chain to close the ring. A general strategy for creating multi-cyclic polymers involves step-growth polymerization where di- or multi-functional monomers react to form larger structures. nih.gov By controlling reaction conditions, such as dilution, intramolecular cyclization can be favored to produce macrocyclic or multi-cyclic topologies. nih.gov A monomer containing the this compound scaffold could be incorporated into such a polymerization to introduce its specific structural and chiral features into a macrocyclic architecture.

Derivatives and Analogues of 3 Amino 1 Cycloheptylpropan 1 Ol

Structural Modifications of the Cycloalkyl Ring

The cycloheptyl moiety is a defining feature of the parent compound, contributing to its lipophilicity and conformational character. Altering the size and substitution of this ring are key strategies in analog development.

Replacing the seven-membered cycloheptyl ring with smaller cycloalkanes such as cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl groups is a common strategy to probe the impact of ring size and strain on biological activity. While comprehensive comparative studies are limited, data for individual analogs confirm their synthesis and investigation.

The cyclohexyl analog , 3-amino-3-cyclohexyl-propan-1-ol (B41364), has been documented as a key intermediate in the synthesis of cyclic isothioureas, which have been investigated as novel antagonists for the Neuropeptide Y (NPY) Y1 receptor. This highlights a specific therapeutic application for this structural class. The corresponding cyclopentyl analog , 3-amino-1-cyclopentylpropan-1-ol, has also been synthesized and is cataloged in chemical databases. uni.lu

A cyclobutyl analog has been synthesized, specifically as a phenyl-substituted derivative, 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol. Its preparation involved the reduction of the corresponding ethyl propanoate precursor using lithium aluminium hydride. prepchem.com The existence of a cyclopropyl-containing analog , 3-Amino-1-cyclopropylcyclobutan-1-ol, is also confirmed, though its structure varies slightly from the direct propanol (B110389) series. nih.gov

The physical properties of these analogs differ primarily in molecular weight and predicted lipophilicity (XLogP), as shown in the table below.

Table 1: Comparison of 3-Amino-1-cycloalkylpropan-1-ol Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Amino-1-cycloheptylpropan-1-olC10H21NO171.281007351-42-3
3-Amino-3-cyclohexyl-propan-1-olC9H19NO157.25109647-95-2
3-Amino-1-cyclopentylpropan-1-olC8H17NO143.231264433-28-5
3-Amino-1-cyclopropylcyclobutan-1-olC7H13NO127.181424641-61-7

Data sourced from PubChem and other chemical supplier databases. uni.lunih.govuni.lu

Introducing substituents directly onto the cycloalkyl ring offers another layer of structural diversification. This can modulate the compound's polarity, shape, and ability to form specific interactions with biological targets. While literature specifically detailing substitutions on the cycloheptyl ring of this compound is sparse, the synthesis of analogs with substituted smaller rings provides proof-of-concept for this approach.

A notable example is the synthesis of 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol . prepchem.com In this molecule, a 4-chlorophenyl group is attached to the C1 position of the cyclobutane (B1203170) ring. The synthesis proceeds from ethyl 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propanoate, which is reduced to the final amino alcohol. prepchem.com This demonstrates that complex aryl substituents can be incorporated into the cycloalkyl portion of the scaffold, a strategy that could theoretically be applied to the cycloheptyl ring to explore electronic and steric effects.

Modifications of the Propanol Backbone

The three-carbon propanol backbone serves as a critical linker between the cycloalkyl ring and the pharmacophoric amino and hydroxyl groups. Alterations to this backbone can affect the spatial relationship between these key features.

One fundamental modification is the rearrangement of the functional groups along the chain. An isomer of the cyclohexyl analog, 2-Amino-3-cyclohexylpropan-1-ol (also known as 3-cyclohexyl-DL-alaninol), has been synthesized and characterized. nih.gov In this derivative, the amino group is shifted from the C3 position (adjacent to the ring) to the C2 position. This change significantly alters the molecule's structure from a γ-amino alcohol to a β-amino alcohol, which can have profound effects on its biological properties and conformational preferences.

Table 2: Isomeric Comparison of Amino-cyclohexylpropan-1-ol Derivatives

Compound NamePosition of Amino GroupMolecular FormulaMolecular Weight ( g/mol )
3-Amino-3-cyclohexyl-propan-1-olC3C9H19NO157.25
2-Amino-3-cyclohexylpropan-1-olC2C9H19NO157.25

Data sourced from chemical databases. nih.gov

Further modifications, such as extending or contracting the carbon chain (e.g., creating aminobutanol (B45853) or aminoethanol analogs) or introducing substituents on the backbone carbons, represent other potential synthetic avenues. General strategies in peptide chemistry, for instance, involve replacing native amino acid triads with diads composed of β- or γ-amino acid residues to alter backbone length and conformation. acs.org These principles could be applied to modify the aminopropanol (B1366323) backbone for structure-activity relationship (SAR) studies.

Amino Group and Hydroxyl Group Derivatization

The primary amine and primary hydroxyl groups are key sites for derivatization, allowing for the attachment of a wide variety of functional moieties to modulate properties such as solubility, cell permeability, and target affinity.

Amino Group Derivatization: The primary amine is a nucleophilic center that can be readily modified through reactions such as N-acylation and N-alkylation. Acylation, using acyl chlorides or anhydrides, converts the amine to an amide, which can alter hydrogen bonding capabilities and introduce a range of substituents. N-alkylation can be used to introduce small alkyl groups or more complex side chains. The synthesis of orthogonally protected amino alcohols, where the amino group is protected (e.g., with a Cbz group) for use in peptide synthesis, is a well-established example of this type of derivatization. nih.gov

Hydroxyl Group Derivatization: The hydroxyl group can undergo O-alkylation to form ethers or esterification to form esters. These modifications can mask the polar hydroxyl group, increasing lipophilicity and potentially converting the molecule into a prodrug that is metabolized back to the active hydroxyl form in vivo.

Dual-Group Derivatization: In some cases, both the amino and hydroxyl groups are involved in a cyclization reaction to form new heterocyclic structures. A key example is the use of 3-amino-3-cyclohexyl-propan-1-ol to synthesize cyclic isothioureas. This transformation involves the reaction of the amino alcohol with an isothiocyanate, where the amino and hydroxyl groups both participate to form the final heterocyclic ring system, demonstrating a sophisticated use of the compound's inherent functionalities to build more complex molecules with potential therapeutic value.

Computational and Theoretical Studies on 3 Amino 1 Cycloheptylpropan 1 Ol

Molecular Docking and Ligand Design Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianjpr.com For a potential drug candidate like 3-Amino-1-cycloheptylpropan-1-ol, docking simulations are essential for predicting its binding mode and affinity within the active site of a biological target, such as a protein or enzyme.

The principles of ligand design for this molecule would center on its key structural features: the cycloheptyl group, the hydroxyl group, and the primary amino group. The flexible and bulky cycloheptyl moiety would likely engage in van der Waals and hydrophobic interactions within a nonpolar pocket of a binding site. The hydroxyl and amino groups are critical for forming specific hydrogen bonds, acting as both hydrogen bond donors and acceptors, which typically anchor the ligand in the correct orientation.

A significant challenge in docking flexible molecules like this compound is accounting for the numerous possible conformations of both the ligand and the receptor. nih.govduke.edu Modern docking algorithms employ sophisticated methods to handle this flexibility, including treating rotatable bonds in the ligand as flexible while keeping the receptor rigid, or allowing for flexibility in key amino acid side chains within the protein's binding site. researchgate.netnih.gov Docking accuracy can decrease for ligands with many rotatable bonds; therefore, advanced algorithms are necessary for reliable predictions. duke.edu The results of docking simulations are evaluated using scoring functions that estimate the binding affinity, often expressed as a negative Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger interaction.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

Docking ProgramPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
AutoDock Vina-7.8H-bond (amino group) with Asp145; H-bond (hydroxyl group) with Glu91; Hydrophobic (cycloheptyl) with Leu25, Val78
Glide-8.2 (SP Score)H-bond (amino group) with Asp145; H-bond (hydroxyl group) with Thr89; Hydrophobic (cycloheptyl) with Phe150
GOLD75.4 (GoldScore)H-bond (amino group) with Asp145; H-bond (hydroxyl group) with main chain carbonyl of Val88

Note: This data is illustrative and based on typical docking outcomes for small molecules with similar functional groups against protein kinases. The specific residues and scores are hypothetical.

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the most stable three-dimensional structure (molecular geometry) and the electronic properties of a molecule. nih.gov For this compound, geometry optimization would be performed to find the minimum energy conformation. This process involves using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation, yielding precise information about bond lengths, bond angles, and dihedral angles. nih.govrsc.org

Once the geometry is optimized, further calculations can reveal the electronic structure. An electrostatic potential (ESP) map, for instance, visualizes the charge distribution across the molecule. researchgate.net For this compound, the ESP map would show negative potential (electron-rich regions) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (electron-poor regions). This information is invaluable for understanding how the molecule will interact with other molecules and its environment.

Table 2: Selected Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterAtom Pair/GroupCalculated Value
Bond LengthO-H0.97 Å
Bond LengthN-H1.01 Å
Bond LengthC-O1.43 Å
Bond LengthC-N1.47 Å
Bond AngleC-O-H108.5°
Bond AngleH-N-H106.7°
Dihedral AngleH-O-C1-C260.5° (gauche)
Dihedral AngleC1-C2-C3-N178.2° (anti)

Note: These values are representative and hypothetical, based on standard DFT calculations for similar amino alcohol structures.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. elsevierpure.com A plausible synthetic route to this compound is the nucleophilic ring-opening of a suitable epoxide, such as 1-cycloheptyl-1,2-epoxypropane, by ammonia. researchgate.netnih.gov

A computational study of this mechanism would involve using DFT to map the potential energy surface of the reaction. Researchers would calculate the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the geometry of the molecules as bonds are broken and formed. The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. Such studies can confirm whether the reaction proceeds via an SN2 mechanism, predict the stereochemical outcome, and explain the regioselectivity of the amine attack. diva-portal.org

Table 3: Hypothetical Energetic Profile for the Aminolysis of 1-Cycloheptyl-1,2-epoxypropane

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsEpoxide + Ammonia0.0
Transition StateN---C bond forming, C---O bond breaking+15.2
ProductThis compound-25.8

Note: This data is for illustrative purposes to demonstrate how computational chemistry is used to analyze a reaction mechanism. Values are hypothetical.

Conformational Landscape Analysis

The biological activity and physical properties of a flexible molecule are governed by the ensemble of its low-energy conformations. researchgate.netnih.gov this compound possesses significant conformational flexibility arising from two main sources: the pseudorotation of the cycloheptane (B1346806) ring and the rotation about the single bonds in the aminopropanol (B1366323) side chain.

The cycloheptane ring itself is known to exist in a dynamic equilibrium between several conformations, primarily the twist-chair (TC) and chair (C) forms, with boat and twist-boat forms representing higher energy states or transition structures. acs.orgacs.orgresearchgate.net The presence of the bulky 3-aminopropan-1-ol substituent would influence the relative energies of these ring conformations.

Computational methods like molecular dynamics (MD) simulations or systematic conformational searches are used to explore the entire conformational landscape. arxiv.orgnih.gov These methods generate a large number of possible structures and calculate their relative energies, allowing for the identification of the most stable, low-energy conformers. Understanding which conformations are most populated in solution is critical, as this provides insight into the shape the molecule is likely to adopt when approaching a biological target. researchgate.net

Table 4: Illustrative Relative Energies of Cycloheptane Ring Conformers in Substituted this compound

ConformationSubstituent PositionRelative Energy (kcal/mol)Predicted Population (%)
Twist-Chair (TC)Equatorial-like0.00~85%
Chair (C)Equatorial-like1.5~10%
Twist-Chair (TC)Axial-like2.5~4%
Boat (B)->5.0<1%

Note: The energy values are hypothetical, illustrating the expected preference for the twist-chair conformer with the large substituent in a sterically favorable position.

Advanced Analytical Techniques for the Characterization of 3 Amino 1 Cycloheptylpropan 1 Ol and Its Intermediates

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 3-Amino-1-cycloheptylpropan-1-ol. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent molecule and its fragments with high precision (typically to four or five decimal places). This allows for the determination of the elemental composition, thereby confirming the molecular formula (C10H21NO).

In electrospray ionization (ESI) mode, the compound is expected to readily form a protonated molecule [M+H]+. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing vital structural information. The fragmentation of amino alcohols is characterized by the dissociation of functional groups from the main skeleton. nih.gov Key fragmentation pathways for the [M+H]+ ion of this compound would likely include:

Loss of water (H₂O) from the protonated molecule, a common fragmentation for alcohols.

Loss of ammonia (NH₃) from the protonated molecule.

Cleavage alpha to the hydroxyl group , resulting in fragments corresponding to the cycloheptyl group and the propanamine side chain.

Cleavage alpha to the amino group .

The precise masses of these fragments, as determined by HRMS, serve to corroborate the proposed structure definitively.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)Anticipated Fragmentation
[M+H]⁺C₁₀H₂₂NO⁺172.1701Parent Ion
[M+H-H₂O]⁺C₁₀H₂₀N⁺154.1596Loss of Water
[M+H-NH₃]⁺C₁₀H₁₉O⁺155.1436Loss of Ammonia

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The protons of the cycloheptyl ring would appear as a complex series of multiplets in the aliphatic region. The methine proton attached to the hydroxyl-bearing carbon (-CH(OH)-) would likely appear as a multiplet, with its chemical shift influenced by the electronegative oxygen. The protons on the propyl chain (-CH₂-CH₂-NH₂) would also give rise to distinct multiplets. The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad singlets, which can be confirmed by D₂O exchange. scielo.br

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. researchgate.net For this compound, ten distinct signals would be expected, corresponding to the seven carbons of the cycloheptyl ring and the three carbons of the propyl side chain. The carbon attached to the hydroxyl group (-C(OH)-) would be shifted downfield (higher ppm) compared to the other aliphatic carbons due to the deshielding effect of the oxygen atom. docbrown.info Similarly, the carbon adjacent to the amino group (-CH₂-NH₂) would also be shifted downfield.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY identifies proton-proton couplings, allowing for the tracing of the proton network through the cycloheptyl ring and the propyl chain. HSQC correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of the ¹³C signals based on their attached protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
-CH(OH)-~3.5 - 4.0~70 - 75m
-CH₂-CH(OH)-~1.5 - 1.8~35 - 40m
-CH₂-NH₂~2.8 - 3.2~40 - 45t
Cycloheptyl CH~1.0 - 1.9~25 - 45m
-NH₂Variable (broad s)N/As
-OHVariable (broad s)N/As

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. arxiv.org For this compound, these techniques would confirm the presence of the key amine and hydroxyl groups.

O-H Stretch: A prominent, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol group. The broadening is a result of intermolecular and potentially intramolecular hydrogen bonding. quora.com

N-H Stretch: The primary amine group (-NH₂) will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic cycloheptyl and propyl groups.

N-H Bend: The scissoring motion of the primary amine group typically results in a medium to strong absorption band around 1590-1650 cm⁻¹.

C-O Stretch: A strong absorption band for the C-O stretching of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aliphatic C-H stretches and the skeletal vibrations of the cycloheptyl ring would produce strong signals. The potential for intramolecular hydrogen bonding between the hydroxyl and amino groups could cause a red-shift (shift to lower frequency) of the O-H stretching vibration, providing insight into the molecule's conformational preferences. arxiv.org

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H (Alcohol)Stretch (H-bonded)3200 - 36003200 - 3600Strong, Broad (IR); Weak (Raman)
N-H (Amine)Asymmetric/Symmetric Stretch3300 - 35003300 - 3500Medium (IR); Medium (Raman)
C-H (Aliphatic)Stretch2850 - 30002850 - 3000Strong (IR); Strong (Raman)
N-H (Amine)Bend (Scissoring)1590 - 16501590 - 1650Medium (IR)
C-O (Alcohol)Stretch1050 - 11501050 - 1150Strong (IR)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, this technique is uniquely capable of establishing the absolute configuration (R or S) at the stereocenter without ambiguity, provided a suitable single crystal can be grown. scielo.br

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms (except hydrogen, typically) can be determined. This yields a wealth of structural information, including:

Absolute Stereochemistry: Crucial for pharmaceutical applications where only one enantiomer is active.

Bond Lengths and Angles: Providing exact geometric parameters of the molecule.

Conformation: Revealing the preferred spatial arrangement of the cycloheptyl ring and the propanol (B110389) side chain in the crystal lattice.

Intermolecular Interactions: Detailing the network of hydrogen bonds and van der Waals forces that govern the crystal packing. This can provide insights into the physical properties of the solid material.

While obtaining a single crystal suitable for X-ray diffraction can be challenging, the unparalleled detail it provides makes it an invaluable tool for the complete characterization of novel chiral compounds. researchgate.net

Chromatographic Methods (GC, HPLC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying its enantiomeric composition.

Gas Chromatography (GC): Due to the low volatility and polar nature of amino alcohols, direct analysis by GC is often difficult, leading to poor peak shape and thermal decomposition. nih.gov Therefore, derivatization is typically required to increase volatility and thermal stability. sigmaaldrich.com Common derivatization methods include silylation (e.g., with MTBSTFA) or acylation, which convert the active hydrogens on the amine and alcohol groups into less polar moieties. libretexts.orgyoutube.com GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can then be used to determine the chemical purity by separating the derivatized analyte from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment. Reversed-phase HPLC with a C18 column is commonly used to separate the compound from non-polar and some polar impurities. However, the most critical application of HPLC for this molecule is the determination of enantiomeric excess (e.e.). This is achieved using a chiral stationary phase (CSP). nih.gov These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. oup.comscas.co.jp The ratio of the peak areas for the two enantiomers directly provides the e.e., a critical quality attribute for any chiral synthesis. nih.gov

Table 4: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination

EnantiomerRetention Time (min)Peak AreaPercentage (%)
(R)-enantiomer10.214250095.0
(S)-enantiomer12.575005.0
Enantiomeric Excess (e.e.) 90.0%

Future Research Directions and Emerging Applications of 3 Amino 1 Cycloheptylpropan 1 Ol

Design of Advanced Organocatalysts and Ligands Incorporating the 3-Amino-1-cycloheptylpropan-1-ol Scaffold

The β-amino alcohol framework is a critical component in many chiral ligands and organocatalysts used in asymmetric synthesis. The this compound scaffold offers a unique combination of a sterically demanding cycloheptyl group and a functional amino alcohol backbone, making it an attractive candidate for the development of novel catalytic systems.

The design of organocatalysts often leverages the principles of amino acid-based hubs, which provide biocompatible and functionally rich building blocks. mdpi.com The this compound structure can be seen as a non-natural amino acid analogue, offering a trifunctional hub for creating complex molecular architectures. mdpi.com Research into catalysts built from scaffolds like 2-amino-3-(phenylsulfanyl)norbornane-2-carboxylate has demonstrated the successful de-novo design of potent inhibitors for protein-protein interactions, a strategy that could be adapted for the cycloheptyl-containing scaffold. researchgate.net

The large and flexible cycloheptyl group can play a crucial role in defining the steric environment of a catalyst's active site. This can influence the facial selectivity of reactions, potentially leading to high levels of enantioselectivity in processes such as asymmetric additions to aldehydes or imines. The development of cobalt-catalyzed reactions using pincer ligands has shown that modulating the steric bulk of the ligand is key to enhancing catalytic activity and substrate scope. acs.org The this compound scaffold could be incorporated into such pincer ligands to fine-tune their steric and electronic properties for specific transformations.

Table 1: Potential Asymmetric Reactions for Catalysts Derived from this compound

Reaction Type Substrates Potential Role of Catalyst
Asymmetric Aldol (B89426) Reaction Aldehydes, Ketones Formation of chiral β-hydroxy carbonyl compounds.
Asymmetric Mannich Reaction Imines, Aldehydes Synthesis of chiral β-amino carbonyl compounds.
Asymmetric Transfer Hydrogenation Ketones, Imines Production of chiral alcohols and amines. acs.org

Future research will likely focus on synthesizing a library of ligands derived from this compound and evaluating their performance in a range of asymmetric transformations.

Exploration of this compound in Materials Science

The unique structural features of this compound also make it a promising building block for advanced materials. Its bifunctional nature (amine and alcohol) allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers.

The incorporation of the cycloheptyl group can impart desirable properties to polymeric materials, such as increased thermal stability, altered solubility, and modified mechanical properties. For instance, research on semifluorinated thiol-ene thermosets has shown that incorporating specific monomers can create materials suitable for specialized applications like aerospace sealants. mdpi.com Similarly, the cycloheptyl moiety could be exploited to create polymers with tailored characteristics.

Furthermore, the amino alcohol structure is capable of forming hydrogen bonds, which can drive the self-assembly of molecules into ordered supramolecular structures. This opens up possibilities for creating functional materials such as gels, liquid crystals, or porous organic frameworks. The use of perfluoropyridine to link biomolecules like β-cyclodextrin into porous polymers for environmental remediation highlights how specific chemical linkers can be used to construct advanced functional materials. mdpi.com The this compound molecule could serve a similar role in building robust, functional networks.

Table 2: Potential Applications in Materials Science

Material Type Potential Role of the Scaffold Desired Properties
Specialty Polymers Monomer or cross-linker Enhanced thermal stability, hydrophobicity, tailored mechanical properties.
Self-Assembling Gels Gelator molecule Formation of 3D networks through hydrogen bonding for controlled release or sensing.
Porous Organic Frameworks Building block Creation of materials with high surface area for gas storage or catalysis.

Development of Novel Synthetic Pathways Utilizing Sustainable Methodologies

The increasing demand for environmentally friendly chemical processes drives research into sustainable methods for synthesizing valuable compounds like this compound. Green chemistry principles are central to developing these new pathways, focusing on reducing waste, avoiding hazardous reagents, and using renewable resources. uv.es

Several modern synthetic strategies are applicable to the production of chiral β-amino alcohols:

Biocatalysis : The use of enzymes, such as transaminases and pyruvate (B1213749) decarboxylases, offers a highly selective and environmentally benign route to chiral amines. mdpi.com A multi-enzymatic cascade system could be designed for the asymmetric synthesis of this compound from a prochiral ketone precursor, operating in aqueous media and at mild temperatures. mdpi.com

Visible-Light Photocatalysis : This method uses light energy to drive chemical reactions, often under mild conditions. A visible-light photoredox-catalyzed decarboxylative radical coupling has been successfully used to synthesize 1,2-amino alcohols in water, representing a simple and effective green method. rsc.org

Heterogeneous Catalysis : Developing solid-supported catalysts that can be easily recovered and reused is a cornerstone of green chemistry. uv.es A process for producing β-amino alcohols from ethylene (B1197577) glycol using a robust, heterogeneous catalyst that operates in water and is reusable has been reported, offering a cost-effective and environmentally friendly alternative to homogeneous systems. uv.es

Asymmetric Transfer Hydrogenation : This technique provides a safer and operationally simpler alternative to high-pressure hydrogenation. Ruthenium-catalyzed asymmetric transfer hydrogenation has been used to produce chiral 1,2-amino alcohols in high yields and excellent enantioselectivities without the need for protecting groups. acs.org

Table 3: Comparison of Sustainable Synthetic Methodologies

Methodology Advantages Key Features Relevant Findings
Biocatalytic Cascade High stereoselectivity, mild conditions, aqueous media. Uses enzymes like transaminases and decarboxylases. Achieved >60% yield and ~90% ee for similar compounds. mdpi.com
Visible-Light Photocatalysis Uses light as a clean energy source, operates at room temperature. Decarboxylative coupling of amino acids and carbonyls in water. Broad substrate scope and amenability to gram-scale synthesis. rsc.org
Heterogeneous Catalysis Catalyst is recoverable and reusable, reduces waste. Direct synthesis from diols in water mixtures without organic solvents. Yields are superior to many previously published methods. uv.es

These sustainable approaches offer promising avenues for the efficient and responsible production of this compound.

Applications in Fragment-Based Drug Discovery and Scaffold Hopping Research

In medicinal chemistry, the search for novel drug candidates often begins with identifying small molecular fragments that bind to a biological target or by chemically modifying an existing molecular scaffold. nih.govdigitellinc.com The this compound structure is well-suited for both of these strategies.

Fragment-Based Drug Discovery (FBDD) FBDD is a method used to find lead compounds as part of the drug discovery process. nih.gov It involves identifying small chemical fragments, which are then grown or combined to produce a lead with a higher affinity for the target. The this compound molecule, with its distinct cycloheptyl and amino alcohol components, can serve as a valuable fragment. The cycloheptyl group can explore and fit into hydrophobic pockets of a target protein, while the amino and hydroxyl groups can form key hydrogen bond interactions.

Scaffold Hopping Scaffold hopping is a widely used strategy in drug design to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govuni.lu This is done to discover compounds with improved properties, such as better potency, selectivity, or pharmacokinetic profiles, or to find novel intellectual property. The this compound scaffold can be used as a starting point for creating new molecular architectures. For example, the cycloheptyl ring could be a bioisosteric replacement for other cyclic systems, like a phenyl or cyclohexyl group, in an existing drug molecule to alter its properties. The flexible nature of the seven-membered ring allows it to adopt various conformations, potentially leading to better interactions with a biological target.

The indole (B1671886) scaffold, for instance, has been successfully exploited to design compounds that bind to a variety of pharmacological targets. mdpi.com Similarly, the this compound scaffold provides a versatile platform for generating libraries of diverse compounds for screening against different diseases.

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